Allitinib (Allitinib) is a novel, irreversible, and selective inhibitor of the epidermal growth factor receptor (EGFR) 1 and human epidermal receptor 2 (ErbB2). [, , , , , , , , ] It belongs to the class of tyrosine kinase inhibitors (TKIs) and is structurally analogous to Lapatinib, but with the addition of an acrylamide side chain. [, , ] Allitinib is being investigated in clinical trials in China for the treatment of solid tumors. [, ]
While the exact molecular structure is not explicitly provided, the papers mention that Allitinib possesses a pharmacologically active α,β-unsaturated carbonyl group which is the primary site for its metabolism. [, , ] It also contains an acrylamide side chain, differentiating it from its structural analog, Lapatinib. [, ]
The formation of thiol conjugates (M14 and M16) and dihydrodiol metabolites (M5 and M10) suggests the generation of reactive intermediates during Allitinib's metabolism. [, ] Glutathione-S-transferase plays a role in the formation of Allitinib's glutathione conjugate, a process independent of NADPH and P450 isoforms. [, ] Cytochrome P450 (P450) enzymes, mainly CYP3A4/5 and CYP1A2, are significantly involved in Allitinib's metabolism, while P450 enzymes and epoxide hydrolase contribute to the formation of M10. [, ]
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6